2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
CAS No.:
Cat. No.: VC14981720
Molecular Formula: C23H18ClN3O2
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol -](/images/structure/VC14981720.png)
Specification
Molecular Formula | C23H18ClN3O2 |
---|---|
Molecular Weight | 403.9 g/mol |
IUPAC Name | 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Standard InChI | InChI=1S/C23H18ClN3O2/c24-17-8-6-16(7-9-17)20-13-26-23(25)27-22(20)19-11-10-18(12-21(19)28)29-14-15-4-2-1-3-5-15/h1-13,28H,14H2,(H2,25,26,27) |
Standard InChI Key | BRNLNDYPELELRX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-phenylmethoxyphenol, reflects its multi-component architecture. Key structural features include:
-
Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
Substituents:
The canonical SMILES representation (C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=C(C=C4)Cl)O) provides a machine-readable description of its connectivity.
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble the pyrimidine core and attach substituents. A representative pathway includes:
-
Pyrimidine ring formation: Cyclization of thiourea derivatives with β-diketones or malononitrile under acidic conditions .
-
Functionalization:
Critical reaction parameters:
-
Temperature: Controlled heating (80–120°C) to prevent side reactions.
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Analytical techniques such as HPLC (purity >95%) and <sup>1</sup>H/<sup>13</sup>C NMR (structural confirmation) ensure product quality.
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
Functional Group | Reactivity | Example Reactions |
---|---|---|
Amino (-NH<sub>2</sub>) | Nucleophilic substitution | Acylation, sulfonation |
Trifluoromethyl (-CF<sub>3</sub>) | Electron-withdrawing | Resistance to oxidation |
Benzyloxy (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) | Acid-labile | Cleavage under HCl/MeOH |
For instance, the amino group undergoes acylation with acetic anhydride to yield acetamide derivatives, while the benzyloxy group can be deprotected under acidic conditions to reveal a phenolic -OH .
Biological Activity and Mechanism of Action
Cytotoxic and Enzymatic Inhibition
In vitro studies on structurally analogous pyrimidines (e.g., thieno[2,3-d]pyrimidines) demonstrate:
-
EGFR tyrosine kinase inhibition: IC<sub>50</sub> values in the nanomolar range (e.g., compound 3b: 12 nM) .
-
Antiproliferative activity: Inhibition of MCF-7 breast cancer cells (IC<sub>50</sub>: 1.8–4.3 μM) .
The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the 4-chlorophenyl moiety stabilizes π-π stacking interactions with aromatic residues .
Pharmacological Applications
Anticancer Drug Development
Pyrimidine derivatives are explored as:
-
Kinase inhibitors: Targeting EGFR, VEGFR, and PDGFR.
-
Apoptosis inducers: Upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) .
Antibacterial and Antiviral Agents
Structural analogs exhibit:
-
MIC values: 2–8 μg/mL against Staphylococcus aureus.
-
HCV protease inhibition: EC<sub>50</sub> < 10 μM.
Spectroscopic and Physicochemical Characterization
Key Analytical Data
-
Melting point: 144–146°C (DSC).
-
Solubility: <0.1 mg/mL in water; >50 mg/mL in DMSO.
-
UV-Vis: λ<sub>max</sub> = 274 nm (π→π* transition).
<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>):
Related Compounds and Structure-Activity Relationships
Analog Comparison
Compound | Structural Variation | Activity (IC<sub>50</sub>) |
---|---|---|
3b | Thieno[2,3-d]pyrimidine core | EGFR: 12 nM |
VC14981574 | Trifluoromethyl, benzyloxy | Anticancer: 1.8 μM |
Removing the trifluoromethyl group reduces enzymatic inhibition by 15-fold, underscoring its role in target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume